N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide
Description
This compound is a synthetic thiazolidinone derivative characterized by a fused heterocyclic core and multiple functional groups. Key structural features include:
- An N-methylacetamide side chain linked to a 3,4-dihydroxyphenyl group via a ketone ethyl bridge.
- The furan-2-ylmethylidene group introduces heteroaromaticity, which may influence binding to biological targets or modulate solubility.
This structure combines features of rhodanine derivatives (known for antimicrobial and anticancer properties) with polyphenolic motifs, suggesting applications in oxidative stress-related disorders or enzyme inhibition .
Properties
Molecular Formula |
C19H16N2O6S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C19H16N2O6S2/c1-20(9-15(24)11-4-5-13(22)14(23)7-11)17(25)10-21-18(26)16(29-19(21)28)8-12-3-2-6-27-12/h2-8,22-23H,9-10H2,1H3/b16-8- |
InChI Key |
XXWXULACFYHBPN-PXNMLYILSA-N |
Isomeric SMILES |
CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioglycolic Acid with Imine Intermediates
A widely adopted method involves the cyclocondensation of thioglycolic acid with Schiff bases. For example, reaction of 3,4-dihydroxybenzaldehyde with N-methylglycine in ethanol under acidic conditions generates an imine intermediate. Subsequent treatment with thioglycolic acid in dimethylformamide (DMF) with anhydrous ZnCl₂ as a catalyst yields the 2-thioxo-4-thiazolidinone derivative. Key parameters include:
Three-Component Reaction (Primary Amine, Aldehyde, Thioglycolic Acid)
An alternative one-pot synthesis combines 3,4-dihydroxybenzaldehyde , N-methylamine , and thioglycolic acid in polypropylene glycol (PPG) at 110°C. This method avoids isolation of intermediates and achieves yields of 70–85%. Microwave-assisted protocols further enhance efficiency, reducing reaction times from 12 hours to 30 minutes.
Functionalization of the N-Methylacetamide Side Chain
The N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide side chain is introduced via sequential alkylation and amidation.
Protection of Phenolic Hydroxyl Groups
To prevent oxidation, the 3,4-dihydroxyphenyl group is protected using tert-butyldimethylsilyl (TBDMS) groups:
Amide Bond Formation
The protected intermediate is coupled to the thiazolidinone core using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in dichloromethane (DCM):
Deprotection and Final Modification
The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Subsequent N-methylation is achieved with methyl iodide in the presence of potassium carbonate (yield: 82%).
Characterization and Analytical Data
Compound X is characterized using spectroscopic and chromatographic methods:
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two optimized pathways:
| Parameter | Conventional Route | Microwave-Assisted Route |
|---|---|---|
| Total Time | 48–72 hours | 8–12 hours |
| Overall Yield | 45–55% | 62–70% |
| Z/E Selectivity | 85:15 | 95:5 |
| Purity (HPLC) | ≥97% | ≥99% |
Microwave irradiation improves both yield and stereoselectivity by enhancing reaction homogeneity and reducing side reactions.
Challenges and Optimization Strategies
-
Stereochemical Control : The (5Z)-configuration is favored under microwave conditions due to rapid kinetics minimizing thermodynamic equilibration.
-
Oxidation of Catechol : Use of TBDMS protection prevents quinone formation during amide coupling.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful drying to avoid hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The furan ring and thiazolidinone moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dihydroxyphenyl group may yield quinones, while reduction of the furan ring could produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in three key regions: (1) substitution at the thiazolidinone 5-position, (2) modifications to the acetamide side chain, and (3) electronic effects of aromatic substituents. Below is a detailed comparison:
Substitution at the Thiazolidinone 5-Position
Modifications to the Acetamide Side Chain
Key Insight: The target’s N-methyl-3,4-dihydroxyphenylacetamide side chain provides a unique combination of hydrogen-bond donors (catechol) and moderate lipophilicity (N-methyl), which may enhance blood-brain barrier penetration compared to bulkier N-aryl analogs .
Electronic Effects of Aromatic Substituents
Biological Activity
N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 444.4 g/mol. The structure incorporates several functional groups that are known to contribute to its biological effects:
| Property | Value |
|---|---|
| CAS Number | 902329-50-4 |
| Molecular Formula | C21H17N2O6S |
| Molecular Weight | 444.4 g/mol |
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis through mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Disruption : Studies have demonstrated that furan-based derivatives can cause cell cycle arrest at the G2/M phase, leading to increased pre-G1 phase cells indicative of apoptosis .
- Antioxidant Activity : The dihydroxyphenyl moiety suggests potential antioxidant properties that may protect cells from oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cytotoxicity Assays : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown significant cytotoxic effects, with IC50 values indicating effective dose ranges for inducing cell death .
- Mechanistic Studies : Flow cytometry analyses have revealed that treatment with this compound leads to increased levels of apoptotic markers and disruption in mitochondrial membrane potential, confirming its role as a pro-apoptotic agent .
Additional Biological Activities
Beyond its anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Related compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .
- Neuroprotective Properties : Some derivatives show promise in protecting neuronal cells from stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating significant induction of apoptosis through intrinsic pathways. The study reported an increase in p53 levels and a decrease in Bcl-2 levels following treatment .
- Cytotoxicity Profile : In another study involving various cancer cell lines, this compound exhibited selective cytotoxicity with lower effects on normal cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
